Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
Description
Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a thiophen-2-yl methanone core and a cyclopropanecarbonyl substituent bearing a second thiophen-2-yl group.
Properties
IUPAC Name |
[4-(thiophene-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-16(13-11-12(13)14-3-1-9-22-14)18-5-7-19(8-6-18)17(21)15-4-2-10-23-15/h1-4,9-10,12-13H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXONNGEVLXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Scientific Research Applications
Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, thiophene derivatives can modulate various biological processes, including cell growth and differentiation .
Comparison with Similar Compounds
Structural Variations
Piperazine Substituents
- Target Compound : The piperazine nitrogen is substituted with a 2-(thiophen-2-yl)cyclopropanecarbonyl group, introducing both steric strain (cyclopropane) and π-electron density (thiophene).
- Analog 1: 4-(4-(Trifluoromethyl)phenyl)piperazin-1-ylmethanone (MK37, Compound 21) Substituent: 4-(Trifluoromethyl)phenyl group. Key Difference: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the cyclopropane-thiophene moiety in the target compound .
- Analog 2: (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-04) Substituent: 4-Fluorophenyl sulfonyl group.
- Analog 3: 4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) Substituent: 2-Phenylethyl group. Key Difference: The alkyl chain (phenylethyl) introduces flexibility and moderate logP (~2.8), whereas the cyclopropane-thiophene group may reduce solubility due to rigidity .
Thiophene Modifications
- Target Compound: Two thiophen-2-yl groups (methanone core and cyclopropane).
- Analog 4: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Substituent: Benzo[b]thiophene fused ring system.
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of thiophen-containing compounds often involves electrophilic aromatic substitution reactions. The target compound can be synthesized through a series of steps that typically include:
- Formation of the Thiophene Ring : This is achieved using thiophene derivatives and appropriate acyl chlorides.
- Piperazine Integration : The piperazine moiety is introduced through coupling reactions, enhancing the compound's pharmacological properties.
- Final Modifications : Additional functional groups may be introduced to optimize biological activity.
The resulting structure features a thiophene ring, a piperazine unit, and a cyclopropane carbonyl group, which collectively contribute to its biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the mPGES-1 enzyme, which is implicated in cancer progression and inflammation .
Key Findings:
- Compounds demonstrated selective inhibitory activity against mPGES-1 in low micromolar ranges.
- Induction of cell cycle arrest in A549 lung cancer cells was observed, particularly at 24 hours of exposure .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : By targeting mPGES-1, these compounds can disrupt prostaglandin E2 synthesis, which is crucial in tumor growth and inflammation.
- Cell Cycle Modulation : The compounds induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cell lines .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of thiophene derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Di Micco et al., 2021 | 2c | mPGES-1 Inhibitor | Induced G0/G1 arrest; apoptosis at 48h |
| Akitake et al., 2013 | Various Thiophene Derivatives | Antitumor Activity | Significant inhibition of tumor growth in animal models |
These studies highlight the promising nature of thiophene-based compounds in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the cyclopropane carbonyl intermediate. Key steps include:
- Cyclopropanation : Using [2+1] cycloaddition reactions with thiophene-substituted alkenes and carbene precursors under controlled temperatures (e.g., −78°C to room temperature) .
- Piperazine Functionalization : Coupling the cyclopropanecarbonyl group to the piperazine ring via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Final Methanone Formation : Reacting the thiophen-2-yl lithium reagent with the piperazine intermediate in THF at −40°C, followed by oxidation with PCC (pyridinium chlorochromate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Thiophene protons appear as doublets (δ 6.8–7.2 ppm), while piperazine signals split into multiplets (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 429.12) with <2 ppm error. Fragmentation patterns identify cyclopropane cleavage (e.g., loss of CO group at m/z 357) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and cyclopropane ring vibrations (C-C bending at ~1020 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Validation of Docking Models : Cross-check results using multiple software (AutoDock Vina, Schrödinger) and force fields (AMBER, CHARMM). Adjust protonation states of piperazine (pKa ~6.8) to match physiological pH .
- Experimental Calibration : Perform SPR (surface plasmon resonance) assays to measure on/off rates (kₒₙ/kₒff) for receptor binding. Compare with MD simulations to identify conformational selection vs. induced-fit mechanisms .
- Data Triangulation : Use mutagenesis (e.g., alanine scanning on receptor residues) to validate predicted interaction hotspots like the thiophene-cyclopropane interface .
Q. What strategies are recommended for analyzing the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) using the in vitro t₁/₂ method .
- Metabolite ID : Use UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at cyclopropane) and phase II conjugates (e.g., glucuronidation of thiophene) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low drug-drug interaction risk .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during X-ray structure determination?
- Methodological Answer :
- Crystal Optimization : Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH 1:3) to improve crystal morphology. Additives (e.g., 2% glycerol) reduce twinning .
- Data Collection : Collect high-resolution (<1.2 Å) data at synchrotron sources. Use SHELXD for dual-space direct methods to solve phases, followed by SHELXL for refinement with anisotropic displacement parameters .
- Validation : Check R-factors (R₁ <5%), electron density maps (Fo-Fc <0.3 eÅ⁻³), and PLATON alerts for missed symmetry .
Q. What approaches are used to establish structure-activity relationships (SAR) for the thiophene and cyclopropane moieties?
- Methodological Answer :
- Analog Synthesis : Replace thiophene with furan/pyridine or modify cyclopropane strain via gem-difluoro substitution. Assess impact on logP (HPLC) and solubility (nephelometry) .
- Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) and off-target panels (e.g., hERG binding). Correlate with steric/electronic parameters (Hammett σ, Taft Es) .
- Computational Modeling : Perform QSAR using Gaussian-based DFT (B3LYP/6-31G*) to calculate electrostatic potential maps and frontier orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
